molecular formula C24H19BrN4O2 B5561732 4-bromo-N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide

4-bromo-N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide

Cat. No. B5561732
M. Wt: 475.3 g/mol
InChI Key: PSOIVVJBTSWPKV-CVKSISIWSA-N
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Description

Benzohydrazide derivatives, including compounds structurally related to the one you're interested in, are often synthesized for their potential biological activities. These compounds can exhibit a range of properties, from analgesic and antimicrobial to anticancer activities, depending on their specific molecular arrangements and substituents.

Synthesis Analysis

The synthesis of benzohydrazide derivatives typically involves the reaction of appropriate hydrazides with aldehydes or ketones to form the hydrazone linkage. This process can be characterized by analytical and spectral analyses to confirm the structure of the synthesized compounds (Raj et al., 2007).

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are common methods used to analyze the molecular structure of benzohydrazide derivatives. These techniques help in understanding the compound's conformation, molecular geometry, and the electronic environment around the molecule (Asegbeloyin et al., 2014).

Chemical Reactions and Properties

Benzohydrazide derivatives can participate in various chemical reactions, including condensation, nucleophilic addition, and cyclization, leading to the formation of a wide range of compounds with diverse biological activities. The reactivity can be influenced by the substituents present on the benzohydrazide framework (Zhu, 2011).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystallinity, of benzohydrazide derivatives can be determined through routine laboratory analyses. These properties are crucial for understanding the compound's behavior in different environments and for formulating them for biological studies.

Chemical Properties Analysis

The chemical properties, including stability, reactivity, and hydrogen bonding patterns, can be elucidated through spectroscopic methods and computational chemistry studies. These analyses provide insights into how these compounds interact with biological targets and their potential mechanisms of action (Arunagiri et al., 2018).

Scientific Research Applications

Synthesis and Characterization
Several studies focus on the synthesis and characterization of benzohydrazide derivatives, including methods to prepare these compounds and their structural analysis. For instance, the synthesis of bioactive benzohydrazide derivatives has been reported, where the compounds were evaluated for their analgesic, antifungal, antibacterial, and antiproliferative activities (K. K. V. Raj et al., 2007). Another study detailed the synthesis of a benzohydrazide compound through the reaction of 4-methoxybenzaldehyde with 3-bromobenzohydrazide, highlighting the compound's crystal structure and potential for further applications (Guo-Biao Cao, 2009).

Biological Activities
The biological activities of benzohydrazide derivatives have been extensively studied, with several papers reporting on their potential antimicrobial, anti-inflammatory, and anticancer properties. For example, N′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its metal complexes were found to exhibit potent in vitro cytotoxic activity against cancer cell lines, as well as antimicrobial activity against various bacteria and yeasts (J. Asegbeloyin et al., 2014). Another study synthesized novel pyrazole derivatives of gallic acid, demonstrating significant anti-inflammatory activity in vivo (S. Arunkumar et al., 2009).

Chemical and Physical Properties
Research has also delved into the chemical and physical properties of benzohydrazide derivatives, including studies on their synthesis methods, X-ray crystal structures, and vibrational spectroscopy. The characterization of such compounds aids in understanding their potential applications in various scientific domains (C. Arunagiri et al., 2018).

properties

IUPAC Name

4-bromo-N-[(E)-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BrN4O2/c1-31-22-13-9-17(10-14-22)23-19(16-29(28-23)21-5-3-2-4-6-21)15-26-27-24(30)18-7-11-20(25)12-8-18/h2-16H,1H3,(H,27,30)/b26-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOIVVJBTSWPKV-CVKSISIWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-[(E)-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylideneamino]benzamide

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